N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c22-16(26)11-29-21-24-17(12-6-2-1-3-7-12)20(30-21)25-19(28)18(27)14-10-23-15-9-5-4-8-13(14)15/h1-10,23H,11H2,(H2,22,26)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUMYIODSCKUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound with a unique structural composition that includes a thiazole ring, an indole moiety, and an amide functional group. Its molecular formula is with a molecular weight of approximately 436.5 g/mol . This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly against various cancer cell lines and other therapeutic targets.
Anticancer Properties
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activity. For instance, thiazole derivatives are known to possess cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) . The presence of the thiazole moiety is crucial for enhancing the cytotoxicity of these compounds.
Case Studies
- Evren et al. (2019) : This study developed novel thiazole derivatives and tested their activity against NIH/3T3 and A549 cell lines. One compound demonstrated strong selectivity against both cell lines, indicating that modifications in the thiazole structure can lead to enhanced anticancer properties .
- Molecular Docking Studies : Molecular docking simulations have shown that similar compounds interact effectively with key proteins involved in tumorigenesis, such as Bcl-2, which is known for its role in apoptosis regulation .
The anticancer activity of this compound may involve:
- Inhibition of DNA and RNA Synthesis : Compounds containing the thiazole ring have been reported to inhibit nucleic acid synthesis without affecting protein synthesis, making them potential candidates for targeted cancer therapies .
- Interaction with Key Kinases : The heteroatoms within the thiazole structure can form interactions with biological targets involved in cell proliferation and survival pathways .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that specific substitutions on the thiazole and indole rings can significantly influence its biological activity. For example:
| Compound | Structure Highlights | Biological Activity |
|---|---|---|
| N-(5-methylthiazol-2-yl)-acetamide | Methyl group on thiazole | Antimicrobial |
| N-(4-methylthiazol-5-yloxy)acetamide | Ether linkage instead of thioether | Anticancer |
| N-(5-bromo-thiazolyl)benzamide | Bromine substitution on thiazole | Antitumor |
This table illustrates how variations in substituents can alter the biological profile of similar compounds, emphasizing the importance of SAR studies in drug development .
Comparison with Similar Compounds
Thioxothiazolidinyl-Acetamide Derivatives ()
Compounds such as N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide (Ev1) and 2-{[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]amino}-N-phenyl-2-thioxoacetamide (Ev5, compound 10) share the thiazolidinone or thiazole backbone with the target compound. Key differences include:
- Substituents: The target compound’s 4-phenyl and 2-(2-amino-2-oxoethyl)thio groups contrast with the benzylidene or indolylmethylene substituents in Ev5.
- Bioactivity: Ev5 compounds showed moderate cytotoxicity (IC50 ~10–20 μM in cancer cell lines), while the target’s amino-oxoethyl thio group may enhance solubility or target binding .
- Synthesis: Yields for thiazolidinone derivatives in Ev1 ranged from 53–90%, comparable to typical thiazole syntheses. The target’s thioether linkage likely requires specific coupling agents (e.g., thiourea derivatives) under controlled conditions .
Table 1: Comparison of Thiazole/Thiazolidinone Derivatives
| Compound | Core Structure | Key Substituents | Bioactivity (IC50) | Yield |
|---|---|---|---|---|
| Target Compound | Thiazole | 4-Ph, 2-(2-amino-2-oxoethyl)thio | Not reported | – |
| Ev5, Compound 10 | Thiazolidinone | 5-Indolylmethylene | Cytotoxic (e.g., ~10 μM) | 83% |
| Ev1, N-allyl-3-benzyl derivative | Thiazolidinone | 3-Benzyl, N-allyl | Urease inhibition | 65–90% |
Indole-Containing Acetamide Derivatives
Adamantane-Indole Acetamides ()
N-substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (Ev2) feature a bulky adamantane group linked to the indole. Compound 5r demonstrated potent anti-HepG2 activity (IC50 = 10.56 μM) via caspase-8-dependent apoptosis.
D-24851 ()
D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid) is a microtubule inhibitor with an indole-glyoxylamide structure. While both compounds share an indole-acetamide motif, D-24851’s chlorobenzyl and pyridinyl groups confer distinct pharmacokinetics (oral bioavailability) and resistance profiles (active against multidrug-resistant cells). The target’s thiazole ring may instead target kinases or oxidoreductases .
Table 2: Indole-Acetamide Derivatives
| Compound | Key Features | Mechanism | Bioactivity |
|---|---|---|---|
| Target Compound | Thiazole, phenyl, thioether | Not reported | – |
| Ev2, Compound 5r | Adamantane, caspase-8 activation | Apoptosis inducer | IC50 = 10.56 μM (HepG2) |
| D-24851 (Ev7) | Chlorobenzyl, pyridinyl | Microtubule destabilization | In vivo tumor regression |
Antimicrobial Indole Derivatives ()
8,9-Dihydrocoscinamide B (N-(2-(1H-Indol-3-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide) (Ev6) lacks the thiazole and thioether groups but shares the 2-oxoacetamide-indole motif. It exhibited antimicrobial activity against S. aureus and ESKAPE pathogens, suggesting the indole-oxoacetamide framework has broad bioactivity. The target’s thiazole may redirect activity toward eukaryotic targets (e.g., cancer cells) .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The compound’s synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. A common approach includes:
- Thiazole ring formation : Reacting thiourea derivatives with α-halo ketones under reflux in acetic acid .
- Indole integration : Condensation of 3-formylindole derivatives with thiazole intermediates using sodium acetate as a catalyst .
- Acetamide functionalization : Coupling the thiazole-indole intermediate with chloroacetyl chloride or maleimide derivatives in glacial acetic acid . Optimization : Control of pH (5–7), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1.1 for indole-thiazole coupling) is critical. TLC monitoring and recrystallization from DMF/acetic acid mixtures enhance purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of:
- Spectroscopic methods :
- ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm for indole and phenyl groups) and carbonyl signals (δ 165–175 ppm) .
- IR spectroscopy to confirm thioamide (C=S, ~1200 cm⁻¹) and oxoacetamide (C=O, ~1700 cm⁻¹) bonds .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected downfield shifts in NMR) be resolved during structural analysis?
Discrepancies may arise from tautomerism (e.g., thione-thiol equilibria in the thiazole ring) or solvent-induced shifts. To address this:
- Perform variable-temperature NMR to observe dynamic equilibria .
- Compare experimental data with computational predictions (DFT calculations) for tautomeric forms .
- Use deuterated solvents with varying polarities (DMSO-d₆ vs. CDCl₃) to assess solvent effects on chemical shifts .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Molecular docking : Screen against targets like DNA topoisomerases or kinase domains using software (AutoDock Vina), focusing on interactions between the indole moiety and hydrophobic binding pockets .
- Enzyme inhibition assays : Test activity against COX-2 or β-lactamases, monitoring IC₅₀ values via fluorometric assays .
- Metabolic stability studies : Use liver microsomes to assess CYP450-mediated degradation, with LC-MS quantification of parent compound and metabolites .
Q. How can contradictory bioactivity results (e.g., varying IC₅₀ values across studies) be reconciled?
Potential causes include differences in:
- Assay conditions (pH, temperature, or reducing agents affecting thiol-disulfide equilibria) .
- Cell lines (e.g., HeLa vs. HEK293 may express varying levels of target proteins) .
- Compound purity : Impurities from incomplete recrystallization (e.g., residual acetic acid) can skew results. Validate purity via HPLC (>95%) before bioassays .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Thiourea, chloroacetic acid, reflux (3–5 h) | 65–75 | |
| Indole coupling | 3-formylindole, NaOAc, acetic acid, 5 h | 70–80 | |
| Acetamide functionalization | Chloroacetyl chloride, TEA, reflux | 60–70 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
